EP2 receptor agonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

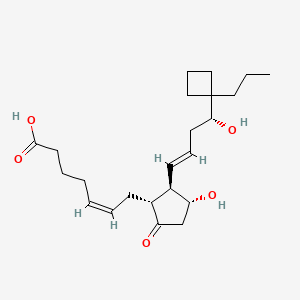

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h3,5,7,10,17-18,20-21,25-26H,2,4,6,8-9,11-16H2,1H3,(H,27,28)/b5-3-,10-7+/t17-,18-,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJVBXPOYFHMZAS-QTUFFCAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CC=CCCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2C/C=C\CCCC(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of EP2 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), a G protein-coupled receptor (GPCR), is a critical mediator in a wide array of physiological and pathological processes, including inflammation, cancer, and neuroprotection. Agonists of the EP2 receptor harness its signaling capabilities for potential therapeutic applications. This technical guide provides an in-depth exploration of the core mechanism of action of EP2 receptor agonists, detailing the signaling pathways, quantitative data on ligand interactions, and comprehensive experimental protocols.

EP2 Receptor Signaling Pathways

Activation of the EP2 receptor by an agonist initiates a cascade of intracellular events primarily through G protein-dependent and G protein-independent pathways. These pathways ultimately modulate cellular responses by altering gene expression and protein activity.

The Canonical Gs-cAMP-PKA-CREB Signaling Pathway

The primary and most well-characterized signaling pathway for the EP2 receptor is through its coupling to the stimulatory G protein, Gs.[1][2]

-

Agonist Binding and Gs Protein Activation: An EP2 receptor agonist binds to the receptor, inducing a conformational change. This change facilitates the exchange of GDP for GTP on the α-subunit of the associated Gs protein (Gαs), leading to its activation and dissociation from the βγ-subunits.

-

Adenylyl Cyclase Activation and cAMP Production: The activated Gαs subunit stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3]

-

Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of Protein Kinase A (PKA).

-

CREB Phosphorylation and Gene Transcription: Activated PKA translocates to the nucleus and phosphorylates the cAMP response element-binding protein (CREB). Phosphorylated CREB then binds to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.[4][5]

G Protein-Independent β-Arrestin Signaling

In addition to G protein-mediated signaling, EP2 receptor activation can trigger G protein-independent pathways through the recruitment of β-arrestins.

-

Receptor Phosphorylation and β-Arrestin Recruitment: Upon agonist binding, the EP2 receptor is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation creates a binding site for β-arrestins (β-arrestin 1 and β-arrestin 2).

-

Scaffolding and Downstream Signaling: β-arrestins act as scaffold proteins, recruiting various signaling molecules to the receptor. This can lead to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade, including ERK1/2, and the PI3K/Akt pathway. This pathway is often associated with cell proliferation and migration.

Epac-Mediated Signaling

Emerging evidence suggests that cAMP produced upon EP2 receptor activation can also signal through the Exchange Protein directly Activated by cAMP (Epac).[3]

-

cAMP Binding to Epac: In addition to PKA, cAMP can directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G proteins Rap1 and Rap2.

-

Activation of Downstream Effectors: Activated Epac can lead to the activation of various downstream signaling pathways, influencing processes such as cell adhesion, secretion, and gene expression. The precise role of the Epac pathway in EP2 receptor signaling is an active area of research.

Quantitative Data on Ligand-Receptor Interactions

The affinity and potency of various ligands for the EP2 receptor are crucial for understanding their mechanism of action and for drug development. The following tables summarize key quantitative data for the endogenous agonist PGE2, the selective agonist Butaprost, and the selective antagonist TG4-155.

Table 1: Binding Affinities (Ki) of Ligands for the EP2 Receptor

| Ligand | Receptor Species | Ki (nM) | Assay Type | Reference |

| Prostaglandin E2 | Human | ~13 (Kd) | Radioligand Binding | [6] |

| Butaprost | Murine | 2400 | Radioligand Binding | [7] |

| TG4-155 | Human | 9.9 | Radioligand Binding | [8] |

Table 2: Functional Potencies (EC50/IC50/Kb) of Ligands at the EP2 Receptor

| Ligand | Receptor Species | Potency (nM) | Assay Type | Metric | Reference |

| Prostaglandin E2 | Human | 0.092 | cAMP Accumulation | EC50 | [9] |

| Butaprost | Murine | 33 | cAMP Accumulation | EC50 | [7] |

| Butaprost | Human | 106 | Chemotaxis Inhibition | EC50 | [10][11] |

| TG4-155 | Human | 2.4 | cAMP Accumulation (antagonist) | Schild Kb | [8][12] |

| TG4-155 | Human | 1.3 | cAMP Accumulation (antagonist) | Schild Kb | [13] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of EP2 receptor agonists.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of a test compound for the EP2 receptor using a competitive binding assay with a radiolabeled ligand, such as [³H]-PGE2.

Materials:

-

Cell membranes expressing the human EP2 receptor

-

[³H]-Prostaglandin E2 (specific activity ~100-200 Ci/mmol)

-

Unlabeled PGE2 (for non-specific binding determination)

-

Test compounds

-

Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

96-well plates

Procedure:

-

Reaction Setup: In a 96-well plate, add in triplicate:

-

Total Binding: 50 µL of [³H]-PGE2 (e.g., 1-5 nM final concentration) in binding buffer.

-

Non-specific Binding: 50 µL of [³H]-PGE2 and 50 µL of a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Competitive Binding: 50 µL of [³H]-PGE2 and 50 µL of varying concentrations of the test compound.

-

-

Add Membranes: Add 100 µL of the membrane preparation (typically 20-50 µg of protein) to each well.

-

Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

cAMP Accumulation Assay

This protocol measures the ability of an EP2 receptor agonist to stimulate the production of intracellular cAMP.

Materials:

-

Cells stably expressing the human EP2 receptor (e.g., HEK293 or CHO cells)

-

Cell culture medium

-

Stimulation Buffer: HBSS, 5 mM HEPES, 0.1% BSA, pH 7.4

-

Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

-

EP2 receptor agonist (test compound)

-

cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)

-

384-well white opaque plates

Procedure:

-

Cell Seeding: Seed the EP2-expressing cells into a 384-well plate and culture overnight.

-

Pre-incubation: Remove the culture medium and add stimulation buffer containing a PDE inhibitor. Incubate for 30 minutes at room temperature. The PDE inhibitor prevents the degradation of newly synthesized cAMP.

-

Agonist Stimulation: Add varying concentrations of the EP2 receptor agonist to the wells. Incubate for 15-30 minutes at room temperature.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the agonist to generate a dose-response curve and determine the EC50 value.[9]

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated EP2 receptor, providing a measure of G protein-independent signaling. The PathHunter® assay is a commonly used platform for this purpose.

Materials:

-

PathHunter® CHO-K1 EP2 β-arrestin cell line

-

PathHunter® Cell Plating Reagent

-

PathHunter® Detection Reagents

-

EP2 receptor agonist (test compound)

-

384-well white, clear-bottom plates

Procedure:

-

Cell Seeding: Prepare the PathHunter® cells in the provided cell plating reagent and dispense into the 384-well plate. Incubate overnight.

-

Compound Preparation: Prepare serial dilutions of the EP2 receptor agonist.

-

Agonist Stimulation: Add the agonist dilutions to the respective wells of the cell plate.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection: Add the PathHunter® Detection Reagent to each well and incubate for 60 minutes at room temperature, protected from light.

-

Measurement: Read the chemiluminescent signal using a plate luminometer.

-

Data Analysis: Normalize the data to a vehicle control and a reference full agonist to generate a dose-response curve and determine the EC50 for β-arrestin recruitment.[12]

Conclusion

The mechanism of action of EP2 receptor agonists is multifaceted, involving both canonical G protein-dependent signaling that elevates cAMP levels and G protein-independent pathways mediated by β-arrestin. The choice of signaling pathway can be influenced by the specific agonist and the cellular context, leading to diverse physiological outcomes. A thorough understanding of these pathways, supported by robust quantitative data and detailed experimental protocols, is essential for the successful development of novel therapeutics targeting the EP2 receptor. The methodologies and data presented in this guide provide a comprehensive framework for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. PGE2 Signaling Pathway - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 3. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. resources.revvity.com [resources.revvity.com]

- 7. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]

- 11. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

The Discovery and Synthesis of Selective EP2 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of selective agonists for the E-type prostanoid receptor 2 (EP2). The EP2 receptor, a G-protein coupled receptor (GPCR) activated by the endogenous ligand prostaglandin (B15479496) E2 (PGE2), is a significant therapeutic target for a range of conditions including inflammation, glaucoma, and neurodegenerative diseases. This document focuses on Butaprost, a widely recognized selective EP2 agonist, as a case study to illustrate the key processes in agonist development, from initial discovery to synthetic methodologies and biological evaluation.

Introduction to the EP2 Receptor and Its Therapeutic Potential

The EP2 receptor is one of four subtypes of receptors for PGE2. Upon activation, it couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling cascade is involved in diverse physiological processes, including smooth muscle relaxation, modulation of inflammation, and regulation of immune responses.[1][2] The therapeutic potential of targeting the EP2 receptor is vast. Selective EP2 agonists have shown promise in reducing intraocular pressure, promoting bone healing, and exerting anti-inflammatory and neuroprotective effects.[3][4] The development of agonists with high selectivity for the EP2 receptor over other prostanoid receptors (EP1, EP3, EP4, DP, FP, IP, TP) is crucial to minimize off-target effects and enhance therapeutic efficacy.[5]

Discovery of a Selective EP2 Agonist: Butaprost

Butaprost was developed as a structural analog of Prostaglandin E2 (PGE2) with the goal of achieving selectivity for the EP2 receptor subtype.[5] It is characterized as a 15-deoxy-16S-hydroxy-17-cyclobutyl PGE1 methyl ester.[6] The discovery process for such agonists typically involves the systematic modification of the parent prostaglandin structure to identify moieties that confer selectivity for the target receptor. Butaprost has been instrumental as a pharmacological tool to define the expression and function of the EP2 receptor in various tissues and cell types.[5][7]

Synthesis of Butaprost

The synthesis of prostaglandin analogs like Butaprost is a complex multi-step process. While a detailed, specific synthesis for Butaprost is proprietary and not fully disclosed in publicly available literature, a general and representative synthetic strategy for prostaglandin analogs can be outlined. This process typically starts from a chiral cyclopentane (B165970) core, often the Corey lactone or a functional equivalent, to which the alpha and omega side chains are sequentially added.

A plausible synthetic approach, based on established prostaglandin synthesis principles, is as follows:

-

Preparation of the Chiral Core : The synthesis begins with a chiral cyclopentenone derivative, which serves as the foundational building block for the prostaglandin scaffold.

-

Conjugate Addition : The omega side chain, which for Butaprost includes the characteristic cyclobutyl group, is introduced via a conjugate addition reaction using a suitable organocuprate reagent. This step establishes the correct stereochemistry at key positions.

-

Enolate Trapping : The resulting enolate is trapped with an aldehyde, which will be elaborated into the alpha side chain.

-

Alpha Chain Construction : The alpha chain is typically constructed using a Wittig reaction or a similar olefination method to install the heptenoate chain.

-

Functional Group Manipulations : Throughout the synthesis, various protection and deprotection steps are employed for the hydroxyl and carboxyl groups. Final steps involve a reduction of a ketone to the required hydroxyl group on the cyclopentane ring.

This generalized scheme represents a common pathway for creating complex prostaglandin analogs and highlights the key chemical transformations involved in reaching the final Butaprost structure.

Biological Evaluation and Quantitative Data

The characterization of a novel agonist involves determining its binding affinity, functional potency, and selectivity. Butaprost has been extensively evaluated using various in vitro assays.

Binding Affinity and Potency

The binding affinity (Ki) and functional potency (EC50) of Butaprost for the EP2 receptor have been determined through radioligand binding assays and functional cAMP assays, respectively.

| Compound | Receptor | Assay Type | Value | Species | Reference |

| Butaprost | EP2 | Ki | 2.4 µM (2400 nM) | Murine | [3][4][8] |

| Butaprost (free acid) | EP2 | Ki | 73 nM | Murine | [7] |

| Butaprost | EP2 | EC50 | 33 nM | Murine | [3][8] |

| PGE2 | EP2 | EC50 | ~43 nM | Human | [6] |

| Butaprost | EP2 | EC50 | ~5 µM (5000 nM) | Human | [6] |

| Butaprost | (Neutrophil Chemotaxis Inhibition) | EC50 | 106.4 nM | Human | [9] |

Table 1: Quantitative binding and potency data for Butaprost.

Selectivity Profile

A crucial aspect of agonist development is ensuring high selectivity for the target receptor. Butaprost is known for its selectivity for the EP2 receptor, showing significantly less activity at other prostanoid receptors.[5][8] It does not bind appreciably to murine EP1, EP3, EP4, DP, TP, FP, or IP receptors.[5] This selectivity is key to its utility as a specific pharmacological probe and as a potential therapeutic agent with a reduced side-effect profile.

Experimental Protocols

The following sections detail the methodologies for the key experiments used in the characterization of EP2 receptor agonists.

Radioligand Receptor Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the EP2 receptor.

Objective : To determine the binding affinity (Ki) of the test agonist.

Materials :

-

Cell membranes from a cell line expressing the human or murine EP2 receptor.

-

Radioligand: [3H]-PGE2.

-

Assay Buffer: e.g., 10 mM MES buffer with 1 mM EDTA, 10 mM MnCl2, pH 6.0.[10]

-

Unlabeled competitor (e.g., cold PGE2) for non-specific binding determination.

-

Test compound (e.g., Butaprost) at various concentrations.

-

Glass fiber filters and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Protocol :

-

Incubation : In a 96-well plate, combine the cell membranes (e.g., 4 µg protein/well), a fixed concentration of [3H]-PGE2 (e.g., 300 pM), and varying concentrations of the test compound.[10]

-

Total and Non-Specific Binding : For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM).

-

Equilibration : Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).

-

Harvesting : Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification : Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of an agonist to stimulate the production of the second messenger cAMP in cells expressing the EP2 receptor.

Objective : To determine the functional potency (EC50) of the test agonist.

Materials :

-

A cell line stably or transiently expressing the EP2 receptor (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX, a phosphodiesterase inhibitor).

-

Test compound (e.g., Butaprost) at various concentrations.

-

cAMP detection kit (e.g., HTRF, LANCE, or GloSensor™ based).[8][11][12]

-

Plate reader compatible with the detection kit.

Protocol :

-

Cell Plating : Seed the EP2-expressing cells into a 96- or 384-well plate and culture overnight.

-

Pre-incubation : Remove the culture medium and add stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for a short period (e.g., 30 minutes).

-

Agonist Stimulation : Add varying concentrations of the test agonist to the wells. Include a vehicle control (no agonist).

-

Incubation : Incubate the plate at room temperature or 37°C for a defined period (e.g., 30 minutes) to allow for cAMP accumulation.

-

Cell Lysis and Detection : Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis : Plot the measured cAMP levels (or the assay signal) against the log concentration of the agonist. Use non-linear regression (e.g., a four-parameter logistic curve) to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams were generated using the DOT language.

Caption: EP2 Receptor Signaling Pathway.

Caption: General Workflow for EP2 Agonist Screening.

Conclusion

The selective EP2 receptor agonist Butaprost serves as a quintessential example of a targeted drug discovery effort. Its development as a structural analog of PGE2 and its subsequent characterization have provided the scientific community with a vital tool for elucidating the role of the EP2 receptor in health and disease. The methodologies outlined in this guide, from chemical synthesis principles to detailed protocols for binding and functional assays, represent the core experimental framework necessary for the discovery and validation of novel EP2 receptor agonists. As research continues, the development of new agonists with improved pharmacokinetic and pharmacodynamic properties holds the potential to deliver novel therapeutics for a variety of unmet medical needs.

References

- 1. Characterization of [3H]-prostaglandin E2 binding to prostaglandin EP4 receptors expressed with Semliki Forest virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. caymanchem.com [caymanchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. GloSensor™ cAMP Assay Protocol [promega.com]

- 9. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. biocompare.com [biocompare.com]

An In-depth Technical Guide to the Prostaglandin E2 Receptor 2 (EP2) Signaling Pathway

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Prostaglandin (B15479496) E2 (PGE2) receptor 2 subtype (EP2), a G protein-coupled receptor (GPCR), is a critical mediator of a wide array of physiological and pathological processes. As a primary receptor for PGE2, a key lipid mediator derived from the cyclooxygenase-2 (COX-2) pathway, the EP2 receptor's signaling cascades are implicated in inflammation, oncology, neurobiology, and immunology. Activation of the EP2 receptor by an agonist initiates multiple downstream signaling pathways, including the canonical Gαs-protein-dependent cyclic AMP (cAMP) pathway and a non-canonical β-arrestin-dependent pathway. This guide provides a detailed examination of these core signaling mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for research and therapeutic development.

Core Signaling Pathways of the EP2 Receptor

The EP2 receptor is a seven-transmembrane protein that, upon binding to its agonist PGE2 or a synthetic agonist, activates distinct intracellular signaling cascades.[1] These pathways can be broadly categorized into G protein-dependent and G protein-independent mechanisms, which often engage in crosstalk.

Gαs-Protein Dependent Signaling

The canonical signaling pathway for the EP2 receptor is mediated by its coupling to the stimulatory G (Gαs) protein.[1][2]

-

Activation and cAMP Production: Agonist binding to the EP2 receptor induces a conformational change, leading to the activation of the heterotrimeric Gs protein complex.[1][3] The Gαs subunit dissociates and stimulates adenylyl cyclase (AC) to convert ATP into cyclic adenosine (B11128) monophosphate (cAMP).[2][4][5] This leads to a rapid elevation of intracellular cAMP levels.[5]

-

Downstream Effectors of cAMP: The increased cAMP concentration activates two primary downstream effectors:

-

Protein Kinase A (PKA): In the classic pathway, cAMP binds to the regulatory subunits of PKA, releasing and activating the catalytic subunits.[3][6] Activated PKA then phosphorylates a multitude of downstream targets, including the transcription factor cAMP Response Element-Binding Protein (CREB).[2][6] Phosphorylated CREB translocates to the nucleus to regulate the transcription of genes involved in neuroplasticity, cell survival, and inflammation.[3][6]

-

Exchange Protein Activated by cAMP (Epac): In addition to PKA, cAMP can directly activate Epac, a guanine (B1146940) nucleotide exchange factor.[6] The cAMP/Epac pathway has been shown to be particularly important in mediating chronic inflammation and neurotoxicity, and it contributes to the modulation of microglial activation.[6][7][8]

-

G-Protein Independent β-Arrestin Signaling

Beyond its canonical G-protein coupling, the EP2 receptor can initiate signals through a G-protein-independent mechanism involving β-arrestin. This pathway is crucial for cellular proliferation and migration, particularly in cancer biology.[4][6]

-

β-Arrestin1 Recruitment: Upon agonist binding, the EP2 receptor is phosphorylated, which facilitates the recruitment of β-arrestin1.[4][9]

-

Src Kinase Activation: β-arrestin1 acts as a scaffold protein, forming a signaling complex with the EP2 receptor and the non-receptor tyrosine kinase Src.[4][10] This complex formation leads to the phosphorylation and activation of Src.

-

EGFR Transactivation and Downstream Cascades: Activated Src then transactivates the Epidermal Growth Factor Receptor (EGFR), leading to the activation of two major pro-survival and pro-proliferative pathways:[4][6][9]

-

PI3K/Akt Pathway: Promotes cell survival and inhibits apoptosis.

-

Ras/ERK Pathway: Stimulates cell proliferation, differentiation, and migration.

-

Other Associated Pathways

EP2 activation is also linked to the GSK3β/β-catenin pathway .[1][2] This can increase the transcription of several genes associated with cancer, including c-myc, cyclin D1, and VEGF, further contributing to its role in tumorigenesis.[1][2]

Quantitative Data on EP2 Receptor Activation

The following table summarizes key quantitative parameters for EP2 receptor agonists and antagonists from published studies. This data is crucial for designing experiments and for the development of selective pharmacological tools.

| Compound Class | Compound Name | Assay Type | Cell Line | Parameter | Value | Reference |

| Endogenous Agonist | Prostaglandin E2 (PGE2) | cAMP Accumulation | SK-N-AS (Neuroblastoma) | EC₅₀ | 0.04 µM | [11] |

| Selective Agonist | Butaprost | cAMP Accumulation | SK-N-AS (Neuroblastoma) | EC₅₀ | 0.17 µM | [11] |

| Selective Agonist | Butaprost | cAMP Accumulation | FPEP2 (Ishikawa cells) | Effective Conc. | 5 µM | [12] |

| Selective Agonist | Butaprost | Cytokine Induction | PC3 (Prostate Cancer) | Effective Conc. | 1 µM | [13] |

| Selective Antagonist | TG6-129 | Competitive Inhibition | BE(2)-C (Neuroblastoma) | Schild Kʙ | 7.72 nM | [11] |

| Selective Antagonist | TG4-155 | Cell Viability | C6G (Glioma) | CC₅₀ | 190 µM | [14] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the EP2 signaling pathway.

cAMP Measurement via ELISA

This protocol is based on the methodology to quantify intracellular cAMP levels following receptor activation.[12]

Objective: To measure the accumulation of intracellular cAMP in response to EP2 agonist stimulation.

Materials:

-

Cells expressing EP2 receptor (e.g., FPEP2 Ishikawa cells, HEK293-EP2).

-

EP2 agonist (e.g., Butaprost).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation (optional but recommended).

-

Cell lysis buffer.

-

Commercially available cAMP competitive ELISA kit.

-

Microplate reader.

Procedure:

-

Cell Culture: Plate cells in a multi-well plate and grow to 80-90% confluency.

-

Pre-treatment: Starve cells in serum-free media for 2-4 hours. Pre-treat with a PDE inhibitor for 15-30 minutes if desired.

-

Stimulation: Treat cells with varying concentrations of the EP2 agonist (or vehicle control) for a specified time course (e.g., 5, 10, 15 minutes).

-

Cell Lysis: Aspirate the media and lyse the cells using the lysis buffer provided with the ELISA kit.

-

ELISA Protocol: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding cell lysates and a fixed amount of HRP-conjugated cAMP to wells pre-coated with an anti-cAMP antibody.

-

Data Acquisition: After incubation and washing steps, add the substrate and stop solution. Measure the absorbance on a microplate reader.

-

Analysis: Calculate cAMP concentrations based on a standard curve. Data is often expressed as pmol/well or as a fold increase over the vehicle control.

Co-Immunoprecipitation for Protein Complex Detection

This protocol outlines the detection of the EP2–β-arrestin1–p-Src complex, as described in studies of G-protein independent signaling.[4]

Objective: To determine if EP2, β-arrestin1, and activated Src form a physical complex upon agonist stimulation.

Materials:

-

EP2-expressing cells.

-

EP2 agonist (e.g., Butaprost).

-

Lysis buffer with protease and phosphatase inhibitors.

-

Primary antibodies for immunoprecipitation (e.g., anti-β-arrestin1 or anti-p-Src).

-

Protein A/G magnetic beads or agarose (B213101) resin.

-

Primary antibodies for Western blotting (e.g., anti-EP2, anti-p-Src, anti-β-arrestin1).

-

Secondary HRP-conjugated antibodies.

-

SDS-PAGE and Western blotting equipment.

Procedure:

-

Cell Stimulation: Treat cultured cells with the EP2 agonist or vehicle for the desired time.

-

Lysis: Wash cells with cold PBS and lyse on ice with co-IP lysis buffer.

-

Pre-clearing: Centrifuge the lysate to pellet debris. Pre-clear the supernatant by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-β-arrestin1) overnight at 4°C with gentle rotation.

-

Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the suspected complex members (e.g., anti-EP2 and anti-p-Src).

-

Detection: Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence detection system. The presence of bands for EP2 and p-Src in the β-arrestin1 immunoprecipitate indicates complex formation.

Functional Roles and Therapeutic Implications

The multifaceted signaling of the EP2 receptor translates into diverse and sometimes opposing biological functions, making it a complex but compelling therapeutic target.

-

Oncology: EP2 signaling is heavily implicated in cancer progression. It promotes tumor cell invasion and migration, angiogenesis through the induction of factors like VEGF, and fosters an immunosuppressive tumor microenvironment.[1][2][13] Consequently, EP2 antagonists are being investigated as potential cancer therapeutics.[14][15]

-

Inflammation and Immunity: The role of EP2 in inflammation is dualistic. It can promote chronic inflammation and contribute to diseases like arthritis.[3][6] Conversely, it can also mediate anti-inflammatory actions by suppressing the function of various immune cells.[3] EP2 activation downregulates the expression of IFN-γ and TNF-α by immune cells.[1]

-

Neurobiology: In the central nervous system, EP2 signaling presents a "yin and yang" balance.[6] The cAMP/PKA pathway is associated with neuroprotection and cognitive function, while the cAMP/Epac pathway can accentuate chronic neuroinflammation and neurotoxicity.[6][7] This makes targeted modulation of specific downstream pathways a key challenge for treating neurodegenerative diseases.[16]

-

Pain Perception: EP2 receptors on nerve and glial cells act to promote pain perception, suggesting that EP2 antagonists could serve as novel analgesics.[3][17]

Conclusion

The EP2 receptor agonist signaling pathway is a complex network involving canonical Gs-protein-cAMP activation and non-canonical β-arrestin-mediated cascades. These pathways converge to regulate a wide spectrum of cellular processes that are fundamental to health and disease. A thorough understanding of these distinct signaling arms, supported by robust quantitative data and precise experimental methodologies, is essential for researchers and drug developers aiming to selectively modulate EP2 receptor activity for therapeutic benefit in oncology, neurodegenerative disorders, and inflammatory diseases.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. Prostaglandin E2 and the EP receptors in malignancy: possible therapeutic targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]

- 4. academic.oup.com [academic.oup.com]

- 5. What are EP2 agonists and how do they work? [synapse.patsnap.com]

- 6. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The prostaglandin E2 receptor, EP2, stimulates keratinocyte proliferation in mouse skin by G protein-dependent and {beta}-arrestin1-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Role of Prostaglandin Receptor EP2 in the Regulations of Cancer Cell Proliferation, Invasion, and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharm.emory.edu [pharm.emory.edu]

- 15. aacrjournals.org [aacrjournals.org]

- 16. The PGE2 EP2 receptor accelerates disease progression and inflammation in a model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. news-medical.net [news-medical.net]

The Multifaceted Biological Functions of EP2 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) has emerged as a critical mediator in a wide array of physiological and pathological processes. As a Gs protein-coupled receptor, its activation by agonists triggers a cascade of intracellular signaling events, influencing inflammation, cancer progression, neuroprotection, and bone formation. This technical guide provides an in-depth exploration of the core biological functions of EP2 receptor agonists, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to support further research and drug development in this promising area.

Core Signaling Pathways of EP2 Receptor Activation

The primary signaling pathway initiated by EP2 receptor agonists involves the activation of adenylyl cyclase (AC) via the stimulatory G protein (Gαs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][2][3] This elevation in cAMP subsequently activates protein kinase A (PKA), which phosphorylates downstream transcription factors like cAMP response element-binding protein (CREB), modulating gene expression and cellular responses.[1][2]

However, the functional outcomes of EP2 activation are not solely dependent on the Gαs-cAMP-PKA axis. Emerging evidence highlights the involvement of alternative signaling pathways that contribute to the diverse and sometimes opposing biological effects observed. These include:

-

Epac Pathway: cAMP can also directly activate the Exchange Protein Directly Activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small G protein Rap1.[4][5] This pathway is implicated in mediating some of the chronic inflammatory and potentially neurotoxic effects of EP2 activation.[4]

-

β-Arrestin Pathway: In a G protein-independent manner, the EP2 receptor can engage β-arrestin. This interaction can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of downstream pathways like the PI3K/Akt and Ras/ERK pathways, which are often associated with cell proliferation and migration, particularly in the context of cancer.[1][4]

These distinct signaling cascades underscore the complexity of EP2 receptor function and present opportunities for the development of biased agonists that selectively activate specific downstream pathways to achieve desired therapeutic effects while minimizing off-target actions.[6]

Biological Functions and Quantitative Data

The activation of the EP2 receptor by agonists has profound effects on various biological systems. The following sections detail these functions, supported by quantitative data from preclinical studies.

Inflammation and Immune Modulation

The role of EP2 agonists in inflammation is complex, exhibiting both pro- and anti-inflammatory properties depending on the context.[4][7] Activation of EP2 can suppress the activity of immune cells like natural killer cells and cytotoxic T lymphocytes.[1] For instance, the selective EP2 agonist butaprost has been shown to inhibit neutrophil chemotaxis.[8] In classically activated microglia, EP2 activation can exacerbate the production of pro-inflammatory mediators like COX-2, iNOS, IL-1β, and IL-6, while blunting the expression of TNF-α and IL-10.[5][9][10]

| Agonist | Model System | Effect | Quantitative Data | Reference(s) |

| Butaprost | Human Neutrophils | Inhibition of Chemotaxis | EC50: 106.4 ± 63 nM | [8] |

| Butaprost | LPS/IFN-γ stimulated rat microglia | Increased IL-6 secretion | Butaprost (200 nM) significantly increased IL-6 levels. | [9] |

| Butaprost | LPS/IL-13 activated rat microglia | Upregulation of EP2 receptor | 8-fold increase in agonist potency. | [11] |

Cancer

The EP2 receptor is implicated in various aspects of tumorigenesis, including proliferation, invasion, angiogenesis, and immune evasion.[1][12][13] Activation of the EP2/β-arrestin/Src pathway can lead to EGFR transactivation and subsequent activation of pro-survival pathways like PI3K/Akt and Ras/ERK.[4] Furthermore, EP2 signaling can promote an immunosuppressive tumor microenvironment by, for example, inducing the accumulation of myeloid-derived suppressor cells (MDSCs).[13][14]

| Agonist | Cell Line | Effect | Quantitative Data | Reference(s) |

| Butaprost | Human neuroblastoma SK-N-AS cells | cAMP Induction | EC50: 0.17 µM | [15] |

| PGE2 | Human neuroblastoma SK-N-AS cells | cAMP Induction | EC50: 0.04 µM | [15] |

| Butaprost | Human glioblastoma U87 cells | cAMP Induction | EC50: 1.7 µM | [16] |

Neuroprotection

In contrast to its role in chronic neuroinflammation, EP2 receptor activation has demonstrated beneficial, neuroprotective effects in acute models of neuronal injury.[4][7][17] This protection is largely attributed to the cAMP/PKA signaling pathway.[4][17] EP2 agonists have been shown to protect neurons from excitotoxicity and ischemic damage.[4][18]

| Agonist | Animal Model | Effect | Quantitative Data | Reference(s) |

| ONO-AE1-259-01 | Mouse transient Middle Cerebral Artery Occlusion (tMCAO) | Reduction in infarct volume | 1.0 and 2.0 nmol doses reduced infarct volume to 20.1 ± 3.9% (from 37.1 ± 4.6% in vehicle). | [12][18][19] |

| ONO-AE1-259-01 | Mouse Intraocular Pressure | Reduction in IOP | 0.1% solution caused a peak IOP reduction of 21.1% ± 4.8%. | [20] |

Bone Formation

EP2 receptor agonists have a clear anabolic effect on bone, promoting bone formation and fracture healing.[21][22][23] This has positioned the EP2 receptor as a promising target for therapies aimed at accelerating bone repair and treating bone loss disorders.[21]

| Agonist | Animal Model | Effect | Quantitative Data | Reference(s) |

| CP-533,536 | Rat local bone marrow injection | Increased total bone area | Dose-dependent increase at 0.3, 1.0, and 3.0 mg/kg. | [24] |

| CP-533,536 | Rat local bone marrow injection | Increased total bone mineral content | Dose-dependent increase at 0.3, 1.0, and 3.0 mg/kg. | [24] |

| CP-533,536 | Rat local bone marrow injection | Increased total bone mineral density | Dose-dependent increase at 0.3, 1.0, and 3.0 mg/kg. | [24] |

| CP-533,536 | Rat femoral fracture model | Enhanced fracture healing | Dose-dependently increased callus size and density at 0.05, 0.5, and 5 mg. | [25] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the biological functions of EP2 receptor agonists.

cAMP Measurement Assay

This protocol outlines the determination of intracellular cAMP levels following EP2 receptor activation using a competitive immunoassay format, such as HTRF or ELISA-based kits.[26][27]

Materials:

-

Cells expressing the EP2 receptor (e.g., HEK293 or CHO cells)

-

96-well cell culture plates

-

EP2 receptor agonist and other test compounds

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

cAMP immunoassay kit (e.g., HTRF cAMP kit from Cisbio)

-

Plate reader compatible with the assay technology

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined optimal density and culture overnight to allow for adherence.

-

Compound Preparation: Prepare serial dilutions of the EP2 agonist and any other test compounds in the assay buffer.

-

Assay: a. Carefully remove the culture medium from the wells. b. Wash the cells once with assay buffer. c. Add the prepared compound dilutions to the respective wells. d. Incubate for the recommended time at the appropriate temperature as per the kit instructions (typically 30 minutes at room temperature). e. Lyse the cells and perform the cAMP detection steps according to the manufacturer's protocol of the chosen immunoassay kit.

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the concentration of cAMP in the samples based on the standard curve. For agonist dose-response curves, plot the cAMP concentration against the log of the agonist concentration and fit to a four-parameter logistic equation to determine the EC50.

Cell Proliferation (MTT) Assay

The MTT assay is a colorimetric method to assess cell viability and proliferation, which can be modulated by EP2 agonists in cancer cell lines.[2][4][7]

Materials:

-

Cancer cell line of interest

-

96-well cell culture plates

-

Complete culture medium

-

EP2 agonist and other test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., acidified isopropanol (B130326) or DMSO)

-

Microplate spectrophotometer

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of the EP2 agonist or control vehicle.

-

Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Express the results as a percentage of the control (untreated cells) to determine the effect of the EP2 agonist on cell proliferation.

Transient Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This in vivo model is widely used to study the neuroprotective effects of compounds in the context of ischemic stroke.[1][3][14][22][28]

Materials:

-

Male C57BL/6 mice (or other appropriate strain)

-

Anesthesia (e.g., isoflurane)

-

Surgical instruments

-

Coated monofilament suture

-

Laser Doppler flowmeter

-

Temperature control system

Procedure:

-

Anesthesia and Preparation: Anesthetize the mouse and maintain its body temperature at 37°C. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Artery Ligation: Ligate the distal ECA.

-

Filament Insertion: Insert a coated monofilament suture into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A significant drop in cerebral blood flow, monitored by a laser Doppler flowmeter, confirms successful occlusion.

-

Occlusion Period: Maintain the occlusion for a defined period (e.g., 60 or 90 minutes).

-

Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

-

Treatment: Administer the EP2 agonist at a predetermined time point (before, during, or after MCAO).

-

Post-operative Care and Assessment: Close the incision and allow the animal to recover. At a specified time post-reperfusion (e.g., 24 or 48 hours), assess neurological deficits and sacrifice the animal.

-

Infarct Volume Measurement: Harvest the brain, slice it into coronal sections, and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. Quantify the infarct volume using image analysis software.

Rat Femoral Fracture Healing Model

This model is used to evaluate the efficacy of EP2 agonists in promoting bone repair.[17][23][29][30][31]

Materials:

-

Male Sprague-Dawley or Wistar rats

-

Anesthesia

-

Surgical instruments

-

Gigli wire or osteotomy saw

-

Intramedullary pin or K-wire for fixation

-

EP2 agonist formulation for local delivery (e.g., in a polymer matrix)

-

X-ray machine

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and make a lateral incision over the femur. Expose the femoral shaft.

-

Fracture Creation: Create a standardized transverse fracture in the mid-diaphysis of the femur using a Gigli wire or a saw.

-

Fixation: Stabilize the fracture using an intramedullary pin or K-wire.

-

Treatment: Apply the EP2 agonist formulation directly to the fracture site before closing the wound.

-

Post-operative Care: Suture the incision and provide post-operative analgesia and care.

-

Monitoring and Analysis: Monitor fracture healing at regular intervals (e.g., weekly) using radiography to assess callus formation. At the end of the study period (e.g., 4-6 weeks), sacrifice the animals and harvest the femurs for further analysis, including micro-computed tomography (µCT), histology, and biomechanical testing to quantify bone volume, callus morphology, and bone strength.

Conclusion

EP2 receptor agonists represent a class of compounds with significant therapeutic potential across a spectrum of diseases. Their diverse biological functions, stemming from a complex network of signaling pathways, offer numerous opportunities for targeted drug development. A thorough understanding of these functions, supported by robust quantitative data and well-defined experimental models as outlined in this guide, is crucial for advancing novel EP2-targeted therapies from the laboratory to the clinic. The continued exploration of biased agonism and tissue-specific delivery strategies will be key to harnessing the full therapeutic benefits of modulating the EP2 receptor while minimizing potential side effects.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. pnas.org [pnas.org]

- 6. cosmobio.co.jp [cosmobio.co.jp]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. EP2 Receptor Signaling Regulates Microglia Death - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The PGE2 EP2 receptor and its selective activation are beneficial against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Prostaglandin E2 receptors in bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Comparison of Surgical Methods of Transient Middle Cerebral Artery Occlusion between Rats and Mice [jstage.jst.go.jp]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Advances in Animal Models for Studying Bone Fracture Healing [mdpi.com]

- 18. The PGE2 EP2 receptor and its selective activation are beneficial against ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. iovs.arvojournals.org [iovs.arvojournals.org]

- 21. benchchem.com [benchchem.com]

- 22. Transient Middle Cerebral Artery Occlusion with an Intraluminal Suture Enables Reproducible Induction of Ischemic Stroke in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Video: Protocol for Developing a Femur Osteotomy Model in Wistar Albino Rats [jove.com]

- 24. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A novel, non-prostanoid EP2 receptor-selective prostaglandin E2 agonist stimulates local bone formation and enhances fracture healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. A Novel Model of Transient Occlusion of the Middle Cerebral Artery in Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 29. The Generation of Closed Femoral Fractures in Mice: A Model to Study Bone Healing - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Evaluation of Femoral Bone Fracture Healing in Rats by the Modal Damping Factor and Its Correlation With Peripheral Quantitative Computed Tomography - PMC [pmc.ncbi.nlm.nih.gov]

- 31. The effect of Theranekron on femur fracture healing in an experimental rat model | 2022, Volume 33 - Issue 2 | Joint Diseases and Related Surgery [jointdrs.org]

In Vitro Characterization of a Selective EP2 Receptor Agagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of a representative selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonist. While the specific designation "EP2 receptor agonist 4" does not correspond to a universally recognized compound in the scientific literature, this document details the typical experimental workflow and data presentation for the in vitro assessment of a potent and selective EP2 agonist, exemplified by compounds described in published research.

The EP2 receptor, a G-protein coupled receptor (GPCR), is a key therapeutic target for a range of conditions, including inflammation, neurodegenerative diseases, and glaucoma.[1][2] Activation of the EP2 receptor by an agonist mimics the action of the endogenous ligand PGE2, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling cascade mediates various physiological responses, such as smooth muscle relaxation and modulation of inflammatory processes.[1]

Mechanism of Action and Signaling Pathway

Upon agonist binding, the EP2 receptor undergoes a conformational change, activating the associated heterotrimeric Gs protein. This activation leads to the dissociation of the Gαs subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. The elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates downstream targets, leading to a cellular response.[2][3]

References

The Selectivity Profile of EP2 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the selectivity profile of agonists targeting the prostaglandin (B15479496) E2 receptor subtype 2 (EP2). A comprehensive understanding of the binding affinities and functional potencies of these agonists across the prostanoid receptor family is critical for the development of targeted therapeutics with improved efficacy and reduced off-target effects. This document summarizes quantitative data, details experimental methodologies, and visualizes key signaling pathways and workflows to support research and drug development in this area.

Core Concepts in EP2 Receptor Agonism

The EP2 receptor, a G-protein coupled receptor (GPCR), is one of four receptor subtypes for prostaglandin E2 (PGE2).[1] It is primarily coupled to the Gαs subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[2] This signaling cascade is implicated in a variety of physiological and pathophysiological processes, including inflammation, immunoregulation, vasodilation, and neuroprotection, making the EP2 receptor an attractive therapeutic target.[3][4] Selective EP2 agonists are being investigated for conditions such as glaucoma, bone healing, and certain inflammatory diseases.[4][5]

Quantitative Selectivity Profile of EP2 Receptor Agonists

The selectivity of an EP2 receptor agonist is determined by its relative affinity and potency for the EP2 receptor compared to other prostanoid receptors (DP, EP1, EP3, EP4, FP, IP, and TP). High selectivity is crucial to minimize off-target effects that can arise from the activation of other prostanoid receptors, which mediate a wide range of biological functions.

The following tables summarize the binding affinities (pKi) and functional potencies (pEC50) of several well-characterized EP2 receptor agonists against a panel of human prostanoid receptors.

Table 1: Binding Affinity (pKi) of Selected EP2 Receptor Agonists at Human Prostanoid Receptors

| Compound | EP2 | EP1 | EP3 | EP4 | DP1 | FP | IP | TP | Reference |

| PGN-9856 | ≥ 8.3 | < 5.0 | < 5.0 | 6.0 | < 5.0 | < 5.0 | < 5.0 | < 5.0 | [1][2][6] |

| Butaprost | 5.6 | < 5.0 | < 5.0 | < 5.0 | < 5.0 | < 5.0 | 5.1 | < 5.0 | [3][7] |

| ONO-AE1-259 | 7.8 | < 5.0 | < 5.0 | 6.1 | < 5.0 | < 5.0 | < 5.0 | < 5.0 | [3][7] |

| CP-533,536 | 8.1 | 6.2 | 6.0 | 6.3 | - | - | - | - | [3][4] |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Functional Potency (pEC50) of Selected EP2 Receptor Agonists at Human Prostanoid Receptors

| Compound | EP2 (cAMP) | EP1 (Ca2+) | EP3 (cAMP Inh.) | EP4 (cAMP) | DP1 (cAMP) | FP (Ca2+) | IP (cAMP) | TP (Ca2+) | Reference |

| PGN-9856 | ≥ 8.5 | < 6.0 | - | < 6.0 | < 6.0 | < 6.0 | < 6.0 | < 6.0 | [1][2][6] |

| Butaprost | 7.5 | < 5.0 | - | < 5.0 | < 5.0 | < 5.0 | 7.6 | < 5.0 | [3][7] |

| ONO-AE1-259 | 8.2 | < 6.0 | - | 6.4 | - | < 6.0 | - | - | [3][7] |

| CP-533,536 | 8.5 | < 6.0 | - | 6.7 | - | - | - | - | [3][4] |

Note: pEC50 is the negative logarithm of the half maximal effective concentration (EC50). A higher pEC50 value indicates greater potency. The second messenger measured is indicated in parentheses. Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Accurate determination of the selectivity profile of EP2 receptor agonists relies on standardized and robust experimental protocols. The following sections detail the methodologies for the key assays used to generate the data presented above.

Radioligand Displacement Binding Assay

This assay measures the binding affinity (Ki) of a test compound by quantifying its ability to displace a radiolabeled ligand from the target receptor.[8]

1. Materials and Reagents:

-

Receptor Source: Cell membranes from cell lines stably expressing the human recombinant prostanoid receptors (e.g., HEK293 or CHO cells).[6][9]

-

Radioligand: A high-affinity radiolabeled ligand for the specific receptor being tested (e.g., [3H]-PGE2 for EP2, EP3, and EP4 receptors; [3H]-Iloprost for the IP receptor).[6]

-

Test Compound: The EP2 receptor agonist of interest.

-

Non-specific Binding Control: A high concentration of an unlabeled ligand for the target receptor (e.g., 10 µM PGE2).[6]

-

Assay Buffer: Typically contains a buffering agent (e.g., 50 mM Tris-HCl), divalent cations (e.g., 10 mM MgCl2), and a protease inhibitor cocktail, with the pH adjusted to 7.4.[6]

-

Filtration System: A vacuum manifold with glass fiber filter mats (e.g., Whatman GF/B or GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[10]

-

Scintillation Counter: For quantifying the radioactivity retained on the filters.

2. Procedure:

-

Membrane Preparation: Culture cells expressing the target receptor to confluency. Harvest the cells, homogenize them in a hypotonic buffer, and perform a series of centrifugations to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.[6]

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and a range of concentrations of the test compound.[10]

-

Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach binding equilibrium (e.g., 60-120 minutes).[6]

-

Filtration: Rapidly filter the incubation mixture through the glass fiber filter mats using a vacuum manifold to separate the bound from the free radioligand. Wash the filters with ice-cold wash buffer to remove unbound radioactivity.[10]

-

Quantification: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

cAMP Accumulation Functional Assay

This cell-based assay measures the functional potency (EC50) of an agonist by quantifying the production of the second messenger, cAMP, following receptor activation.[11]

1. Materials and Reagents:

-

Cell Line: A cell line stably expressing the human recombinant prostanoid receptor of interest (e.g., HEK293 or CHO cells).

-

Test Compound: The EP2 receptor agonist of interest.

-

Stimulation Buffer: Typically a Hanks' Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.[12][13]

-

Forskolin (for Gi-coupled receptors): An adenylyl cyclase activator used to stimulate a baseline level of cAMP production, which is then inhibited by the Gi-coupled receptor agonist.[14]

-

cAMP Detection Kit: Commercially available kits based on various detection methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or Enzyme-Linked Immunosorbent Assay (ELISA).[11][12][14]

-

Microplate Reader: Compatible with the chosen cAMP detection technology.

2. Procedure:

-

Cell Culture and Plating: Culture the cells to approximately 80-90% confluency. Harvest the cells and seed them into a 96- or 384-well microplate. Allow the cells to adhere overnight.[14]

-

Compound Preparation: Prepare serial dilutions of the test compound in the stimulation buffer.

-

Agonist Stimulation: Remove the culture medium from the cells and add the diluted test compounds. Incubate for a specific period (e.g., 30 minutes) at 37°C.[14]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[12][14]

-

Data Analysis: Plot the measured response (e.g., fluorescence ratio) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).[14]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways of the EP2 receptor and the general workflow for determining agonist selectivity.

EP2 Receptor Signaling Pathway

Caption: Canonical Gαs-cAMP signaling pathway of the EP2 receptor.

Experimental Workflow for Determining Agonist Selectivity

References

- 1. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An EP2 receptor-selective prostaglandin E2 agonist induces bone healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. High Density Receptor-Ligand Binding Assays [sigmaaldrich.com]

- 11. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

- 12. resources.revvity.com [resources.revvity.com]

- 13. resources.revvity.com [resources.revvity.com]

- 14. benchchem.com [benchchem.com]

The Pharmacokinetics of EP2 Receptor Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacokinetics of selective agonists for the E-prostanoid receptor 2 (EP2). The EP2 receptor, a G-protein coupled receptor for prostaglandin (B15479496) E2 (PGE2), is a promising therapeutic target for a range of conditions, including bone fractures, glaucoma, and certain inflammatory diseases.[1] Understanding the pharmacokinetic properties of EP2 agonists is critical for their successful development as therapeutic agents. This document summarizes key pharmacokinetic data, details common experimental methodologies, and visualizes associated signaling pathways and workflows.

Quantitative Pharmacokinetic Data

The following tables summarize available pharmacokinetic parameters for select EP2 receptor agonists. These compounds represent different structural classes and have been evaluated in various preclinical models.

Table 1: Pharmacokinetics of Evatanepag (CP-533,536) in Male Sprague-Dawley Rats

| Parameter | Value | Route of Administration | Reference |

| Half-life (t½) | 0.33 hours | Intravenous (1 mg/kg) | [2] |

| Clearance (CL) | 56 mL/min/kg | Intravenous (1 mg/kg) | [2] |

Table 2: Pharmacokinetics of Taprenepag Isopropyl (PF-04217329) and its Active Metabolite (CP-544,326)

| Compound | Species | Route of Administration | Observation | Reference |

| Taprenepag Isopropyl | Dutch Belted Rabbits | Topical Ocular | Plasma concentrations of the active metabolite, CP-544,326, were below the limit of quantitation (0.2 ng/mL). | |

| CP-544,326 | Dutch Belted Rabbits | Topical Ocular | Ocular exposure was sufficient to achieve pharmacological effect. |

Experimental Protocols

The determination of pharmacokinetic parameters for EP2 receptor agonists relies on robust and validated experimental protocols. Below are detailed methodologies for key aspects of a typical preclinical pharmacokinetic study.

In Vivo Animal Studies

A representative in vivo pharmacokinetic study is conducted to determine the concentration-time profile of an EP2 agonist in a biological matrix, typically plasma.

-

Animal Model: Male Sprague-Dawley rats are a commonly used model for initial pharmacokinetic screening. Animals should be healthy and acclimatized to the laboratory environment before the study.[3]

-

Dosing and Administration:

-

Intravenous (IV) Administration: The compound is typically dissolved in a suitable vehicle and administered as a bolus injection into a cannulated vein (e.g., tail vein). This route allows for the determination of absolute bioavailability and clearance.[4]

-

Oral (PO) Administration: The compound is administered via oral gavage. This route is essential for evaluating oral bioavailability.[4]

-

-

Blood Sampling:

-

Blood samples are collected at predetermined time points after drug administration.[5]

-

For IV administration, typical time points might include: 2, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[6]

-

For PO administration, typical time points might include: 15, 30 minutes, and 1, 2, 4, 6, 8, and 24 hours post-dose.[6]

-

Blood is collected into tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.[5]

-

-

Plasma Preparation:

Bioanalytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like EP2 receptor agonists in biological matrices due to its high sensitivity and selectivity.[7][8][9]

-

Sample Preparation:

-

Protein Precipitation: A simple and common method where a solvent like acetonitrile (B52724) is added to the plasma sample to precipitate proteins. The supernatant is then analyzed.[5]

-

Liquid-Liquid Extraction: An alternative method where the drug is extracted from the plasma into an immiscible organic solvent.[10]

-

Solid-Phase Extraction: A more selective method where the drug is retained on a solid sorbent while interferences are washed away. The drug is then eluted with a strong solvent.

-

-

Chromatographic Separation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is used to separate the analyte from other components in the sample extract.

-

A C18 reversed-phase column is commonly employed for the separation of prostanoid analogues.[7]

-

-

Mass Spectrometric Detection:

-

A triple quadrupole mass spectrometer is typically used for quantification.

-

The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.[11]

-

-

Quantification:

-

A calibration curve is constructed by analyzing a series of standards with known concentrations of the EP2 agonist.

-

The concentration of the agonist in the study samples is determined by comparing its peak area ratio to the internal standard against the calibration curve.

-

Signaling Pathways and Experimental Workflows

EP2 Receptor Signaling Pathways

The EP2 receptor primarily signals through G protein-dependent and G protein-independent pathways.

Caption: EP2 receptor signaling pathways.

Experimental Workflow for a Preclinical Pharmacokinetic Study

The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study of an EP2 receptor agonist.

Caption: Preclinical pharmacokinetic study workflow.

References

- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 4. admescope.com [admescope.com]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385 [mdpi.com]

- 7. A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

The Pharmacodynamics of EP2 Receptor Agonist 4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pharmacodynamics of a representative selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonist, designated here as EP2 Receptor Agonist 4. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the EP2 receptor. The information presented herein is a synthesis of publicly available preclinical data for well-characterized selective EP2 agonists, with a focus on CP-533,536 (Evatanepag) as a primary exemplar.

Introduction to the EP2 Receptor and its Therapeutic Rationale

The EP2 receptor is a G-protein coupled receptor (GPCR) that is activated by the endogenous lipid mediator, prostaglandin E2. It is one of four PGE2 receptor subtypes (EP1-4) and is primarily coupled to the Gs alpha subunit. Activation of the EP2 receptor stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] This signaling cascade is involved in a diverse range of physiological and pathophysiological processes, including inflammation, immune modulation, bone metabolism, and neuronal function.

Selective activation of the EP2 receptor has emerged as a promising therapeutic strategy for a variety of conditions. Notably, EP2 receptor agonism has demonstrated potent anti-inflammatory effects and has shown significant efficacy in preclinical models of bone healing.[2][3] This has led to the investigation of selective EP2 agonists for indications such as fracture repair, inflammatory diseases, and neuroprotection.

In Vitro Pharmacodynamics of this compound

The in vitro pharmacodynamic profile of this compound is characterized by its high binding affinity and potent functional activity at the EP2 receptor, coupled with selectivity over other prostanoid receptors.

Receptor Binding Affinity

The binding affinity of this compound for the EP2 receptor is typically determined through competitive radioligand binding assays. In these assays, membranes from cells expressing the recombinant EP2 receptor are incubated with a radiolabeled ligand (e.g., [3H]-PGE2) and increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Table 1: In Vitro Binding Affinity and Functional Potency of Representative EP2 Agonists

| Compound | Receptor | Assay Type | Parameter | Value |

| CP-533,536 | Rat EP2 | Radioligand Binding | IC50 | 50 nM[2][4] |

| CP-533,536 | Rat EP4 | Radioligand Binding | IC50 | >3,200 nM[2] |

| Butaprost | Murine EP2 | Radioligand Binding | Ki | 2.4 µM |

Functional Activity

The functional activity of this compound is assessed by its ability to stimulate the production of cAMP in cells expressing the EP2 receptor. Various assay formats, such as Homogeneous Time-Resolved Fluorescence (HTRF), Luciferase-based reporter assays (e.g., GloSensor), and Enzyme-Linked Immunosorbent Assays (ELISA), can be utilized to quantify cAMP levels. The potency of the agonist is expressed as the half-maximal effective concentration (EC50).